1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone
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Overview
Description
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Phenoxyethanone Moiety: This step involves the reaction of the piperazine derivative with a phenoxyethanone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features.
Morpholine derivatives: Compounds with a morpholine ring that exhibit similar chemical properties.
Uniqueness
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is unique due to its combination of a piperazine ring, fluorophenyl group, and phenoxyethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H28FN3O5S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C23H28FN3O5S/c1-18-16-21(33(29,30)27-12-14-31-15-13-27)6-7-22(18)32-17-23(28)26-10-8-25(9-11-26)20-4-2-19(24)3-5-20/h2-7,16H,8-15,17H2,1H3 |
InChI Key |
MPHHWZSHAFLBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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